6-Chloro-5-fluoro-1h-indole-3-carboxylic acid chemical structure and physical properties
6-Chloro-5-fluoro-1h-indole-3-carboxylic acid chemical structure and physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a halogenated indole derivative that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The specific substitution pattern of a chlorine atom at the 6-position and a fluorine atom at the 5-position of the indole ring, combined with a carboxylic acid at the 3-position, imparts unique physicochemical and pharmacological properties to the molecule.
The introduction of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The electron-withdrawing nature of these halogens can influence the acidity of the carboxylic acid and the overall electron distribution of the indole ring system, thereby affecting its reactivity and potential for intermolecular interactions. This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and potential applications of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid, serving as a valuable resource for professionals in the field of drug discovery and development.
Chemical Structure and Physicochemical Properties
The chemical structure of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid is characterized by a bicyclic indole core. A chlorine atom is attached to the C6 position and a fluorine atom to the C5 position of the benzene ring portion of the indole. A carboxylic acid group is substituted at the C3 position of the pyrrole ring.
Caption: Chemical structure of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid.
A summary of the key physicochemical properties of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid is provided in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| CAS Number | 920023-30-9 | [3] |
| Molecular Formula | C₉H₅ClFNO₂ | [4] |
| Molecular Weight | 213.59 g/mol | [4] |
| Boiling Point | 455.395°C at 760 mmHg (Calculated) | [3] |
| Density | 1.636 g/cm³ (Calculated) | [3] |
| Refractive Index | 1.698 (Calculated) | [3] |
| Flash Point | 229.215°C (Calculated) | [3] |
Synthesis and Reactivity
A potential synthetic pathway could start from a suitably substituted aniline, which undergoes diazotization followed by a Japp-Klingemann reaction with a β-ketoester to form a hydrazone. This intermediate can then be cyclized under acidic conditions (Fischer indole synthesis) to yield the indole core with an ester group at the 3-position. Subsequent hydrolysis of the ester would afford the desired carboxylic acid.
Alternatively, a more modern approach might involve a palladium-catalyzed cross-coupling reaction to construct the indole ring system. For instance, a properly substituted o-haloaniline could be coupled with an alkyne bearing a carboxylic acid or a precursor group.
The reactivity of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid is dictated by the functional groups present. The carboxylic acid group can undergo typical reactions such as esterification, amide bond formation, and reduction. The indole ring itself is susceptible to electrophilic substitution, although the presence of the electron-withdrawing halogen and carboxyl groups will influence the regioselectivity of such reactions. The N-H of the indole can be deprotonated and alkylated or acylated.
Caption: Generalized synthetic workflow for indole-3-carboxylic acids.
Potential Applications in Drug Discovery
Indole-3-carboxylic acid and its derivatives are recognized for their diverse biological activities and have been explored as potential therapeutic agents for a variety of diseases.[5][6][7] The incorporation of chlorine and fluorine atoms into the indole scaffold can enhance pharmacological properties, making 6-chloro-5-fluoro-1H-indole-3-carboxylic acid a valuable building block in drug discovery programs.[2][8]
The carboxylic acid moiety can serve as a key interaction point with biological targets, forming hydrogen bonds or salt bridges. It can also act as a bioisostere for other functional groups.[9] The halogen substitutions can improve membrane permeability and metabolic stability, and can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.
Given the broad spectrum of activities associated with indole derivatives, 6-chloro-5-fluoro-1H-indole-3-carboxylic acid could be investigated for its potential as an antimicrobial, antiviral, anticancer, or anti-inflammatory agent. For example, some indole-3-carboxylic acid conjugates have shown promising antimicrobial activity by targeting enzymes like DNA gyrase.[6] Furthermore, fluorinated indoles are utilized in the development of therapeutics for neurological disorders.[1][8]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 6-chloro-5-fluoro-1H-indole-3-carboxylic acid. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.[10][11][12] In general, it should be handled in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and a lab coat should be worn. Avoid inhalation of dust and contact with skin and eyes.[10][11][12]
Conclusion
6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a synthetically valuable compound with significant potential in the field of medicinal chemistry and drug discovery. Its unique substitution pattern of both chlorine and fluorine on the indole core, combined with the versatile carboxylic acid handle, makes it an attractive starting material for the synthesis of novel bioactive molecules. Further research into its synthesis, reactivity, and biological properties is warranted to fully explore its therapeutic potential.
References
-
6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648. PubChem. [Link]
-
1H-Indole-3-carboxylic acid, 6-chloro-5-fluoro-. Chemical Substance Information. [Link]
- Synthetic method for indole-3-carboxaldehyde compounds.
-
6-Fluoro-1H-indole-3-carboxylic acid. PMC. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
6-Chloro-5-fluoroindole: A Vital Intermediate for Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
5-fluoro-1H-indole-3-carboxylic acid | C9H6FNO2 | CID 17750930. PubChem. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
-
4-CHLORO-5-FLUOROINDOLE-6-CARBOXYLIC-ACID - Optional[13C NMR]. SpectraBase. [Link]
-
Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. [Link]
-
practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. [Link]
-
Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. ACS Publications. [Link]
-
Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. ACS Publications. [Link]
-
Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]
-
The Crucial Role of 6-Fluoro-2-methyl-1H-indole in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Publishing. [Link]
-
5-Fluoro-1H-indole-3-carboxylic acid. PMC. [Link]
-
5-Fluoro-1h-Indole-3-Carboxylic Acid. Acta - Amanote Research. [Link]
-
Indoles. AMERICAN ELEMENTS®. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid (CAS 920023-30-9) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [chemblink.com]
- 4. 920023-30-9|6-Chloro-5-fluoro-1H-indole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nbinno.com [nbinno.com]
- 9. DSpace [cora.ucc.ie]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]

